molecular formula C6H9N3O2 B1296624 Ethyl 1H-1,2,4-triazol-1-ylacetate CAS No. 56563-01-0

Ethyl 1H-1,2,4-triazol-1-ylacetate

Cat. No. B1296624
CAS RN: 56563-01-0
M. Wt: 155.15 g/mol
InChI Key: KOXLIKDTQXSKIE-UHFFFAOYSA-N
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Description

Ethyl 1H-1,2,4-triazol-1-ylacetate, also known as EA, is a chemical compound with significant research interest due to its potential applications in various fields. It has the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol .


Synthesis Analysis

The synthesis of Ethyl 1H-1,2,4-triazol-1-ylacetate can be achieved from 1,2,4-Triazole and Ethyl chloroacetate . In a study, a series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of Ethyl 1H-1,2,4-triazol-1-ylacetate was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Physical And Chemical Properties Analysis

The predicted boiling point of Ethyl 1H-1,2,4-triazol-1-ylacetate is 277.5±42.0 °C, and its predicted density is 1.25±0.1 g/cm3 . Its pKa is predicted to be 2.29±0.10 .

Scientific Research Applications

Role in Drug Development

1,2,4-Triazole derivatives, including ethyl 1H-1,2,4-triazol-1-ylacetate, have been extensively studied for their potential in drug discovery and development. These compounds exhibit a wide range of biological activities, such as antimicrobial, antifungal, anti-inflammatory, and antitumoral properties. The structural adaptability of the 1,2,4-triazole ring allows for the creation of new drugs targeting various diseases. For instance, the novel triazole derivatives explored between 2008 and 2011 show significant promise in clinical studies due to their diverse biological activities (Ferreira et al., 2013). Additionally, synthetic routes for 1,4-disubstituted 1,2,3-triazoles highlight the importance of triazole derivatives in pharmaceutical chemistry, with several drugs containing the triazole ring already in the market (Kaushik et al., 2019).

Material Science Applications

In the realm of material science, polymeric membranes based on 1,2,4-triazole exhibit promising characteristics for the development of proton-conducting fuel cell membranes. These materials enhance electrolyte membranes' basic characteristics, film-forming ability, thermal and electrochemical stability, and ionic conductivity under anhydrous conditions at high temperatures. Such advancements underscore the utility of 1,2,4-triazole derivatives in creating high-performance materials for energy applications (Prozorova & Pozdnyakov, 2023).

Organic Synthesis Precursor

Ethyl 1H-1,2,4-triazol-1-ylacetate serves as a valuable precursor in organic synthesis, facilitating the development of compounds with enhanced biological and chemical properties. The reactivity of 1,2,4-triazole derivatives allows for the exploration of novel synthetic routes and methodologies, leading to the discovery of new molecules with potential industrial and pharmacological applications. The synthetic strategies for 1,2,4-triazole-containing scaffolds highlight the compound's significance in drug discovery, offering pathways for the development of new biologically active triazoles (Nasri et al., 2021).

properties

IUPAC Name

ethyl 2-(1,2,4-triazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)3-9-5-7-4-8-9/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXLIKDTQXSKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299343
Record name Ethyl 1H-1,2,4-triazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1H-1,2,4-triazol-1-ylacetate

CAS RN

56563-01-0
Record name Ethyl 1H-1,2,4-triazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56563-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1H-1,2,4-triazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1H-1,2,4-triazol (2 g, 29.9 mmol, 1.0 eq) in DMF were added K2CO3 (12.3 g, 88.9 mmol, 3 eq.) and ethyl 2-bromoacetate (4.8 g, 29.9 mmol, 1 eq). The mixture was stirred at RT for 16 h. The mixture was quenched and extracted as in Intermediate Example 5(a). The solvent was distilled off to give the product in 65% yield (3 g). LC-MS (ESI): Calculated mass: 155.0; Observed mass: 156.1 [M+H]+ (rt: 0.113 min).
Quantity
2 g
Type
reactant
Reaction Step One
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Quantity
12.3 g
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reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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